molecular formula C5H8 B086408 Spiropentane CAS No. 157-40-4

Spiropentane

Cat. No. B086408
CAS RN: 157-40-4
M. Wt: 68.12 g/mol
InChI Key: OGNAOIGAPPSUMG-UHFFFAOYSA-N
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Description

Spiropentane is a hydrocarbon with the formula C5H8. It is the simplest spiro-connected cycloalkane, also known as a triangulane . The structure of the molecule was determined several years after its discovery in 1887 .


Synthesis Analysis

This compound was first synthesized by Gustavson in 1896 . The starting material, 2,2-bis(bromomethyl)-1,3-dibromopropane, is easily obtained by reacting pentaerythritol with hydrobromic acid . A more recent approach to polysubstituted spiropentanes involves a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes .


Molecular Structure Analysis

Structural determination by electron diffraction showed two different C-C lengths in this compound. The bonds to the quaternary (“spiro”) carbon atom are shorter (146.9 pm) than those between the methylene groups (CH2–CH2, 151.9 pm). The C–C–C angles on the spiro C atom are 62.2°, larger than in cyclopropane .


Chemical Reactions Analysis

When heating molecules of this compound labelled with deuterium atoms, a topomerization or “stereomutation” reaction is observed, similar to that of cyclopropane .


Physical And Chemical Properties Analysis

This compound has a molar mass of 68.119 g/mol. Its melting point is -134.6 °C and its boiling point is 39.0 °C .

Scientific Research Applications

  • Rhodium-Catalyzed Carbonylation : Spiropentanes can undergo carbonylation under a carbon monoxide atmosphere with a rhodium(I)-phosphine catalyst, leading to the synthesis of 3-methylcyclopent-2-enones. This process, which involves two distinct carbon-carbon cleavage mechanisms, has been effectively applied in synthesizing (±)-β-cuparenone (Matsuda, Tsuboi, & Murakami, 2007).

  • Normal Coordinate Analysis : Using spectroscopic data and electron diffraction observed structure parameters, a normal coordinate analysis of spiropentane was conducted, providing a harmonious agreement between observed and calculated mean amplitudes of vibration (Cyvin & Gebhardt, 1974).

  • Vibrational Spectra of this compound and Isotopomers : Ab initio studies were reported for this compound and several isotopomers, focusing on geometry, energy, and vibrational frequencies. The infrared absorption characteristic of spirodioxides was specifically examined for spiropentanes (Schaad & Jarzecki, 1995).

  • Stereoselective Synthesis of Polysubstituted Spiropentanes : A new approach for synthesizing polysubstituted spiropentanes through regio- and diastereoselective carbometalation of cyclopropenes has been developed. This method allows for the preparation of various polysubstituted spiropentanes with up to five contiguous stereocenters (Cohen, Toledano, & Marek, 2022).

  • Molecular Structure via Electron Diffraction : The molecular structure of this compound was redetermined from electron diffraction by vapor, aligning with MO calculation results (Dallinga, Draai, & Toneman, 2010).

  • Jahn–Teller and Pseudo-Jahn–Teller Effects in Radical Cation : An ab initio quantum dynamical method examined the Jahn–Teller and pseudo-Jahn–Teller effects in the this compound radical cation, revealing significant impact of these effects in the complex structure of the bands of SP+ (Kumar, Reddy, & Mahapatra, 2010).

Future Directions

Future research on Spiropentane could focus on its thermodynamic properties and potential applications in various fields .

properties

IUPAC Name

spiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAOIGAPPSUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166181
Record name Spiropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157-40-4
Record name Spiro[2.2]pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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